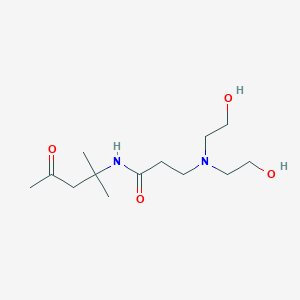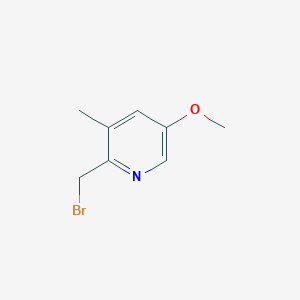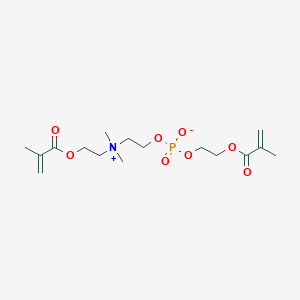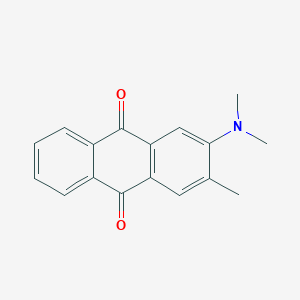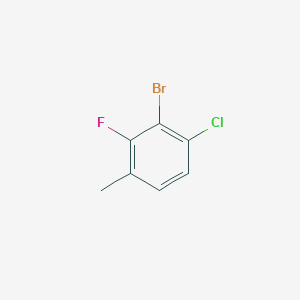
7-((Methylamino)methyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((Methylamino)methyl)indolin-2-one is a compound belonging to the indole family, which is known for its diverse pharmacological properties. Indole derivatives have been extensively studied due to their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, in particular, has shown promise in various scientific research applications, making it a subject of interest in the fields of chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-((Methylamino)methyl)indolin-2-one, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, resulting in high yields of the product.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
化学反応の分析
Types of Reactions
7-((Methylamino)methyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst, such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione, while reduction may yield indoline derivatives .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cell signaling pathways and its potential as a therapeutic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 7-((Methylamino)methyl)indolin-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the ERK1/2, AKT, and STAT3 signaling pathways, which are involved in cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, to exert its effects .
類似化合物との比較
Similar Compounds
Indole-2,3-dione: An oxidation product of indole derivatives.
Indoline: A reduction product of indole derivatives.
1-Benzyl-1H-1,2,3-triazole: A compound with similar pharmacological properties
Uniqueness
7-((Methylamino)methyl)indolin-2-one is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways. This versatility makes it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
7-(methylaminomethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-11-6-8-4-2-3-7-5-9(13)12-10(7)8/h2-4,11H,5-6H2,1H3,(H,12,13) |
InChIキー |
JMQCZXWRCWUBRW-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC=CC2=C1NC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
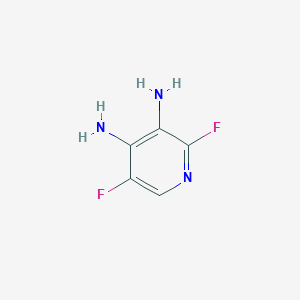
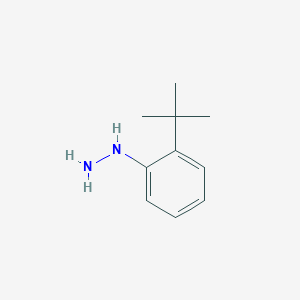
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)


![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)
